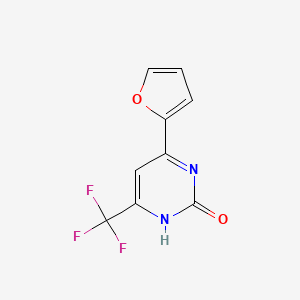
4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidinone compound. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-furyl)pyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.
6-(trifluoromethyl)pyrimidin-2(1H)-one: Similar structure but lacks the furan ring.
4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to the presence of both the furan ring and the trifluoromethyl group, which confer distinct electronic and steric properties
Propiedades
IUPAC Name |
4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVGPUGVMKOXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)
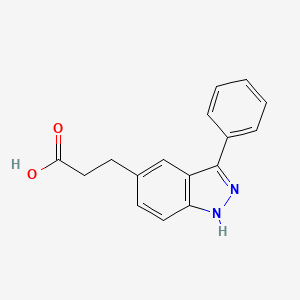
![4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid](/img/structure/B7875959.png)
![1-[4-(1-Pyrrolidinyl)benzyl]-4-piperidinecarboxylic acid](/img/structure/B7875963.png)
![[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7875970.png)

![Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate](/img/structure/B7875986.png)
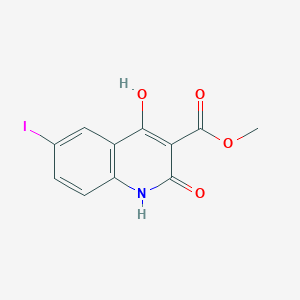
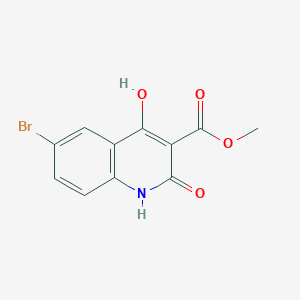
![3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine](/img/structure/B7876003.png)
![1-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B7876006.png)
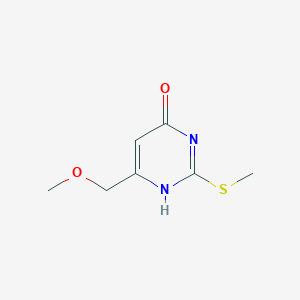
![2-methylsulfanyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7876038.png)
